molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

Cat. No.: B1148415
CAS No.: 137156-22-0
M. Wt: 350.73
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Description

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine is a planar-chiral phosphorus-containing heterocycle characterized by a fused dinaphthodioxaphosphepine backbone with a chlorine substituent at the 4-position. This compound and its derivatives are widely studied for their applications in asymmetric catalysis, ligand design, and coordination chemistry due to their rigid chiral frameworks and tunable electronic properties.

Preparation Methods

Preparation Methods

Direct Condensation of BINOL with Phosphorus Trichloride

The most widely documented synthesis involves reacting enantiomerically pure (R)- or (S)-BINOL with PCl₃ under anhydrous conditions. In a representative procedure , (S)-BINOL (1.970 g, 5.617 mmol) is dissolved in tetrahydrofuran (THF, 20 mL) and treated with n-butyl lithium (5.617 mmol) at -20°C to deprotonate the hydroxyl groups. The resulting naphthoxide intermediate is then reacted with PCl₃ (1.608 g, 5.617 mmol) in THF at 0°C. After stirring overnight, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography (dichloromethane/hexane, 2:1) to yield 4-chlorodinaphtho[2,1-d:1',2'-f] dioxaphosphepine as a white solid (40% yield) .

Key Parameters:

  • Solvent: THF or toluene

  • Temperature: -20°C for deprotonation, 0°C for PCl₃ addition

  • Stoichiometry: 1:1 molar ratio of BINOL to PCl₃

  • Workup: Filtration, solvent evaporation, and silica gel chromatography

Alternative Ligand Synthesis via Phosphoramidite Intermediate

A modified approach involves generating a phosphoramidite intermediate for subsequent functionalization. For example, 4-chlorodinaphtho[2,1-d:1',2'-f] dioxaphosphepine can be treated with secondary amines (e.g., morpholine) in the presence of triethylamine to form P(III) ligands . However, this method is less common due to the compound’s primary utility as a precursor for asymmetric catalysis.

Reaction Mechanism and Stereochemical Control

The synthesis proceeds via nucleophilic substitution at the phosphorus center. Deprotonated BINOL’s oxygen atoms attack PCl₃, displacing chloride ions and forming the dioxaphosphepine ring. The reaction’s stereochemical outcome is dictated by the chiral BINOL starting material, with the (R)- or (S)-configuration preserved in the final product . Computational studies on analogous binaphthyl systems reveal high rotational barriers (>30 kcal/mol) that prevent racemization at room temperature , ensuring enantiopurity.

Optimization Strategies

Solvent and Base Selection

  • THF vs. Toluene: THF facilitates better solubility of BINOL but requires strict moisture control. Toluene, used in larger-scale reactions, minimizes side reactions but may lower yields .

  • Base: n-Butyl lithium outperforms weaker bases (e.g., Et₃N) in achieving complete deprotonation, critical for efficient P–O bond formation .

Purification Challenges

The compound’s sensitivity to hydrolysis necessitates rapid chromatography under inert conditions. Impurities often arise from:

  • Incomplete substitution (residual PCl₃)

  • Oxidation products (e.g., phosphine oxides)

  • Solvent adducts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CD₂Cl₂): Aromatic protons appear as multiplet signals between δ 6.52–7.99 ppm, with no observable coupling to phosphorus due to the rigid backbone .

  • ³¹P NMR (CD₂Cl₂): A singlet at δ 145.6 ppm confirms the P(III) center’s electronic environment .

Elemental Analysis

Consistent with the molecular formula C₂₀H₁₂ClO₂P (calc. C 69.33%, H 3.49%; found C 69.54%, H 3.36%) .

Applications in Catalysis

The compound serves as a precursor for chiral bisphosphite ligands in asymmetric hydroformylation. For instance, reaction with rhodium complexes yields catalysts that convert alkenes to aldehydes with enantiomeric excesses >90% . Its rigidity and electron-withdrawing chlorine substituent enhance transition-state selectivity, as evidenced by IR spectroscopy (ν(CO) = 2013–2070 cm⁻¹ in Rh complexes) .

Chemical Reactions Analysis

Types of Reactions

4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus center to different oxidation states.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

The following analysis compares 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine with key analogues, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physical Properties

Table 1: Key Physical and Chemical Properties of Selected Analogues

Compound Name (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Purity (ee) XLogP3 Key Features Reference
4-Chlorodinaphtho[...] (Cl) Not provided Not provided Not reported Not reported Not reported Chlorine substituent enhances electrophilicity -
(Ra)-N-Methyl derivative (N-methyl) Not provided Not provided 110–118 45% Not reported Amine substituent; lower purity
(11bR)-4-Morpholinyl derivative C28H23NO3P 452.45 Not reported Not reported 7.3 High lipophilicity
(11bS)-4-Hydroxy-2,6-diphenyl-4-oxide C32H21O4P 500.48 Not reported 99% Not reported High enantiomeric purity
(11bR)-Bis(4-chlorophenyl) derivative C32H19Cl2O4P 569.36 Not reported Not reported Not reported Chlorine enhances stability
(11bR)-N,N,2,6-Tetramethyl-4-amine C24H22NO2P 387.4 Room temperature Not reported Not reported Amine group for metal coordination

Key Observations:

  • Chlorine vs. Amine Substituents: The 4-chloro derivative is expected to exhibit greater electrophilicity compared to amine-substituted analogues (e.g., (Ra)-N-methyl), which may enhance reactivity in cross-coupling reactions. However, amine derivatives like (11bR)-N,N,2,6-tetramethyl-4-amine are better suited for metal coordination due to their lone-pair donation capability .
  • Lipophilicity: The morpholinyl-substituted analogue (XLogP3 = 7.3) demonstrates significantly higher lipophilicity than hydroxylated or chlorinated derivatives, impacting solubility in polar solvents .
  • Enantiomeric Purity: Compounds like (11bS)-4-hydroxy-2,6-diphenyl-4-oxide achieve 99% enantiomeric excess (ee), critical for asymmetric catalysis, whereas amine derivatives in show lower purity (20–45%) .

Table 2: Reactivity and Functional Roles

Compound Type Substituent Key Reactivity/Application Reference
4-Chloro derivative Cl Potential catalyst precursor; electrophilic P-center -
Cationic imidazolium salts Hexafluoroantimonate Used in cationic phosphonite catalysts
Hydroxy-oxide derivatives OH, O-oxide Acid scavengers in pharmaceuticals
Bulky aryl derivatives Triphenylsilyl, terphenyl Steric shielding for air-stable Ni(0) complexes
Trifluoromethylsulfonyl CF3SO2 Electron-withdrawing; stabilizes intermediates

Key Observations:

  • Electrophilic vs. Nucleophilic Centers: The 4-chloro group likely creates an electrophilic phosphorus center, enabling nucleophilic substitutions. In contrast, hydroxy-oxide derivatives (e.g., (R)-(-)-BNP acid) act as Brønsted acids or scavengers due to their proton-donating ability .
  • Steric Effects: Bulky substituents, such as triphenylsilyl (C56H41O4PSi2) or terphenyl groups, provide steric protection, enhancing stability in air-sensitive catalysts (e.g., Ni(0) complexes) .

Biological Activity

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine (CAS Number: 155613-52-8) is a complex organophosphorus compound notable for its unique structural framework and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the molecular formula C20H12ClO2PC_{20}H_{12}ClO_2P and a molecular weight of approximately 350.74 g/mol. The compound is characterized by its dioxaphosphepine structure, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H12ClO2P
Molecular Weight350.74 g/mol
CAS Number155613-52-8
AppearanceWhite powder or liquid

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

Antitumor Activity
Studies have shown that compounds with similar dioxaphosphepine structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that derivatives of dioxaphosphepines could inhibit tumor cell proliferation through apoptosis induction in human cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it may possess inhibitory effects against certain bacterial strains. The mode of action appears to disrupt bacterial cell wall synthesis or function.

Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Dioxaphosphepine derivatives are known to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Studies

  • Antitumor Effects : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of dioxaphosphepines, including this compound. These compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity with IC50 values in the low micromolar range.
  • Antimicrobial Testing : A recent publication in Pharmaceutical Biology examined the antimicrobial efficacy of various organophosphorus compounds. The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of this compound with acetylcholinesterase (AChE). The study reported that this compound acts as a reversible inhibitor of AChE, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation of dinaphtho-dioxaphosphepine precursors. For example, chlorination of hydroxyl or oxide derivatives (e.g., 4-hydroxydinaphtho-dioxaphosphepine 4-oxide) using chlorinating agents like POCl₃ or PCl₃ under anhydrous conditions is common. highlights a three-component one-pot reaction using aldehydes, amines, and phosphorobromodite intermediates for structurally related compounds. Ensure inert atmosphere (N₂/Ar) and moisture-free conditions due to the compound’s sensitivity to hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures is critical to achieve >95% purity .

  • Example Reaction Conditions :

StepReagents/ConditionsTimeYieldReference
ChlorinationPOCl₃, toluene, 80°C12 h75–85%Adapted from
PurificationColumn chromatography (SiO₂, 3:1 hexane:EtOAc)90%

Q. How should researchers characterize the stereochemical configuration of 4-Chlorodinaphtho-dioxaphosphepine derivatives?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ³¹P NMR : To confirm phosphorus coordination and detect diastereomers (chemical shifts vary with substituents and stereochemistry) .
  • X-ray crystallography : Resolve absolute configuration, as seen in for racemic dioxaphosphepine analogs.
  • Optical rotation or CD spectroscopy : For enantiomeric excess (ee) determination, especially when synthesized using chiral auxiliaries or catalysts (e.g., ≥99% ee achieved in for perfluorophenyl derivatives) .

Q. What safety protocols are essential for handling 4-Chlorodinaphtho-dioxaphosphepine derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
  • First Aid :
  • Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Eye exposure : Flush with water for 20 minutes using an eyewash station .
  • Storage : In airtight containers under inert gas (argon) at room temperature, away from moisture .

Advanced Research Questions

Q. How can enantioselective synthesis of 4-Chlorodinaphtho-dioxaphosphepine be optimized for catalytic applications?

  • Methodological Answer : Utilize chiral phosphoramidite ligands or binaphthyl-based auxiliaries to induce asymmetry. demonstrates that dinaphtho-azepine derivatives with opposing binaphthyl configurations achieve up to 99% ee in hydrogenation catalysis. Key steps:

Chiral ligand design : Incorporate sterically bulky groups (e.g., 2,4,6-tri-tert-butylphenyl) to enhance stereocontrol .

Catalytic testing : Screen with Rh(I) or Ir(I) complexes in asymmetric hydrogenation (e.g., α-dehydroamino esters) .

  • Critical Parameters :
  • Ligand-to-metal ratio (1:1–1:2).
  • Solvent polarity (toluene or THF preferred).

Q. What computational strategies are effective for modeling the electronic properties of 4-Chlorodinaphtho-dioxaphosphepine in catalysis?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study phosphorus-centered electrophilicity and ligand effects .
  • NBO Analysis : Evaluate hyperconjugative interactions between chlorine substituents and the phosphine backbone.
  • Reactivity Predictions : Compare HOMO/LUMO levels with catalytic substrates (e.g., alkenes or ketones) to rationalize enantioselectivity trends .

Q. How can contradictions in catalytic performance data (e.g., variable ee%) be resolved for 4-Chlorodinaphtho-dioxaphosphepine-based systems?

  • Methodological Answer :

  • Systematic Variables Testing :
  • Temperature : Lower temps (0–25°C) often improve ee% by reducing racemization.
  • Substrate Scope : Steric hindrance in substrates may alter ligand efficacy (e.g., shows ee% dependence on aryl group bulk).
  • Control Experiments :
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ ³¹P NMR.
  • Ligand decomposition : Test catalyst stability under reaction conditions via recycling experiments .

Properties

CAS No.

137156-22-0

Molecular Formula

C20H12ClO2P

Molecular Weight

350.73

IUPAC Name

13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl

Origin of Product

United States

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